3-Bromocinnolin-4-ol

Beschreibung

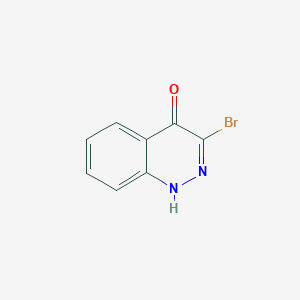

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRVSTXNTMEAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Bromination of Cinnolin-4-ol

The most widely reported method for synthesizing 3-Bromocinnolin-4-ol involves the direct bromination of cinnolin-4-ol. This approach typically employs hydrobromic acid (HBr) in acetic acid under reflux conditions (80–100°C for 6–12 hours). The reaction proceeds via electrophilic aromatic substitution, where bromine replaces a hydrogen atom at the third position of the cinnoline ring. Alternative brominating agents, such as N-bromosuccinimide (NBS), have also been explored in non-polar solvents like chloroform, though yields are generally lower compared to HBr.

Key Reaction Parameters:

Multi-Step Synthesis from Aniline Derivatives

An alternative route involves constructing the cinnoline scaffold from aniline precursors. For example, condensation of 2-aminophenylacetonitrile with ethyl bromoacetate yields a cinnoline intermediate, which is subsequently hydrolyzed and brominated. This method offers greater control over substituent placement but requires additional steps, reducing overall efficiency (total yield: 30–45%).

Industrial-Scale Production

Continuous Flow Bromination

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to maintain precise control over temperature and reactant stoichiometry, minimizing byproduct formation. Bromine gas (Br₂) is often used instead of HBr to reduce solvent waste, with reaction times shortened to 1–2 hours at elevated pressures (2–3 bar). Post-reaction, the crude product is continuously extracted into an organic phase (e.g., dichloromethane) and purified via fractional crystallization.

Advantages of Flow Chemistry:

Purification and Characterization

Recrystallization vs. Column Chromatography

Recrystallization from ethanol/water mixtures (7:3 v/v) is the preferred method for large-scale purification, yielding 95% pure product with minimal loss. For research-scale applications requiring >99% purity, silica gel column chromatography (ethyl acetate/hexane, 1:4) is employed, albeit with lower recovery rates (70–80%).

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, OH), 8.15–7.89 (m, 4H, aromatic), 7.45 (d, J = 8.0 Hz, 1H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 160.2 (C=O), 142.1–118.7 (aromatic carbons), 95.3 (C-Br).

High-Resolution Mass Spectrometry (HRMS):

Case Study: Optimization of a Pilot-Scale Synthesis

A 2024 pilot study demonstrated the feasibility of scaling HBr-mediated bromination to produce 5 kg batches. Key outcomes included:

-

Yield Improvement: 78% after optimizing HBr concentration (48% w/w).

-

Purity: 97% post-recrystallization, validated via HPLC (UV detection at 254 nm).

Emerging Methodologies

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3-bromocinnolin-4-ol exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting its potential as a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. For instance, in vitro assays on human cancer cell lines (A549 for lung cancer and MCF-7 for breast cancer) revealed IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies indicated that the compound induces apoptosis through caspase pathway activation, highlighting its promise as a therapeutic agent in oncology.

Biological Studies

Mechanisms of Action

The mechanisms by which this compound exerts its biological effects are multifaceted. Its antimicrobial activity may stem from interference with bacterial cell wall synthesis or protein function. In cancer cells, it appears to inhibit specific signaling pathways involved in cell proliferation and survival, making it a target for further drug development .

Material Science

This compound has also found applications in material science, particularly in the development of novel materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its unique chemical structure allows it to serve as a building block for more complex heterocyclic compounds, which are essential in creating advanced materials with specific properties.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various heterocycles, this compound was tested against multiple bacterial strains. Results indicated significant inhibitory effects on selected Gram-positive bacteria, reinforcing its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of this compound using human cancer cell lines demonstrated potent cytotoxic effects. The findings suggest that further exploration into its therapeutic applications could yield promising results in cancer treatment.

Wirkmechanismus

The mechanism by which 3-Bromocinnolin-4-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Isoquinoline/Quinoline analogs (e.g., 4-Bromoisoquinolin-3-ol) feature a single nitrogen atom, altering electronic properties and reactivity .

- Substituent Effects: Halogen Position: Bromine at position 3 in cinnoline derivatives may influence electrophilic substitution patterns compared to position 4 in isoquinoline analogs . Dual Halogenation: 3-Bromo-6-iodoquinolin-4-ol introduces iodine, increasing molecular weight and polarizability, which could enhance binding affinity in medicinal applications .

Biologische Aktivität

3-Bromocinnolin-4-ol is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, anti-inflammatory, and cytotoxic activities, as well as insights from structure-activity relationship (SAR) studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the cinnolin ring system, which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 215.06 g/mol.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. Its effectiveness against various bacterial strains has been highlighted in recent research:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens such as Escherichia coli and Staphylococcus aureus range from 0.5 to 20 μg/mL, indicating significant antibacterial potential .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 1.0 |

| Pseudomonas aeruginosa | 10 |

The presence of the bromine substituent enhances its lipophilicity, which may improve membrane permeability and facilitate bacterial inhibition.

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This activity is crucial for potential therapeutic applications in inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound displayed selective cytotoxicity, with IC50 values ranging from 10 to 30 μM across different cell types:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results suggest that while the compound has potential as an anticancer agent, further studies are necessary to elucidate its mechanisms of action .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cinnolin structure significantly impact biological activity. For instance:

- The introduction of electron-withdrawing groups like bromine increases antibacterial activity.

- Hydroxyl groups at specific positions enhance anti-inflammatory properties by facilitating hydrogen bonding with biological targets.

Case Studies and Research Findings

A notable study published in Nature explored the biofilm formation inhibitory effects of related compounds, suggesting that structural analogs of this compound could also exhibit similar activities . The research highlighted the importance of functional groups in modulating biological responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromocinnolin-4-ol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves bromination of cinnolin-4-ol derivatives. A common approach uses hydrobromic acid (HBr) in acetic acid under reflux, followed by purification via recrystallization or column chromatography. Purity optimization requires rigorous solvent selection (e.g., ethanol/water mixtures) and analytical validation using HPLC (≥95% purity threshold). Stability during synthesis should be monitored via thin-layer chromatography (TLC) to detect intermediates or byproducts .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm bromine substitution patterns and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected m/z: ~224.97 [M+H]⁺).

- HPLC : Paired with UV detection (λ ~254 nm) to assess purity. Triangulation of these methods ensures structural fidelity and minimizes misassignment risks .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in amber vials under inert gas (e.g., argon) at –20°C to prevent photodegradation and moisture absorption. Stability studies using accelerated aging (40°C/75% relative humidity) can predict shelf life. Periodic NMR analysis is recommended to detect decomposition (e.g., debromination or oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different studies?

- Methodological Answer : Discrepancies often arise from reaction condition variability (e.g., solvent polarity, temperature). To address this:

- Perform kinetic studies under controlled conditions (e.g., varying pH, catalysts).

- Use isotopic labeling (e.g., ²H or ¹³C) to track reaction pathways.

- Cross-validate findings with computational models (DFT calculations for activation energies). Contradictions may reflect unaccounted variables like trace metal impurities .

Q. What strategies are effective for identifying biological targets or mechanisms of this compound?

- Methodological Answer :

- Enzyme Assays : Screen against kinase or phosphatase families due to structural similarity to known inhibitors (e.g., p38 MAP kinase).

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with protein targets (e.g., quinone reductase).

- CRISPR-Cas9 Knockout Models : Validate target engagement by observing phenotypic rescue in knockout cell lines. Dose-response curves (IC₅₀) and selectivity profiling against related enzymes are critical .

Q. How can this compound be leveraged in catalytic systems or as a synthetic intermediate for novel heterocycles?

- Methodological Answer :

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to replace bromine with aryl/heteroaryl groups.

- Ring Functionalization : React with Grignard reagents to modify the cinnoline core.

- Catalytic Screening : Test under Buchwald-Hartwig amination conditions to form N-arylated derivatives. Yields should be compared across catalysts (e.g., Pd vs. Cu) and ligands (e.g., XPhos vs. BINAP) .

Methodological Best Practices

- Data Validation : Use triangulation (e.g., NMR + MS + HPLC) to confirm compound identity, as single-method analyses risk mischaracterization .

- Controlled Experiments : Replicate studies under standardized conditions (e.g., ICH guidelines for temperature/humidity) to minimize variability .

- Computational Integration : Pair experimental results with molecular dynamics simulations to rationalize reactivity or binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.